molecular formula C23H16O4 B12206519 3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl acetate

3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl acetate

Cat. No.: B12206519
M. Wt: 356.4 g/mol
InChI Key: FUURFTZRFXFGSR-XKZIYDEJSA-N
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Description

3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl acetate is a synthetic organic compound featuring a benzo[3,4-b]furan core substituted with a 3-oxo group, a 2-(4-phenylphenyl)methylene moiety, and a 6-acetate ester. This structure combines aromatic, conjugated, and electron-withdrawing/donating groups, making it relevant for applications in materials science (e.g., photovoltaics) and bioactive molecule design.

Properties

Molecular Formula

C23H16O4

Molecular Weight

356.4 g/mol

IUPAC Name

[(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl] acetate

InChI

InChI=1S/C23H16O4/c1-15(24)26-19-11-12-20-21(14-19)27-22(23(20)25)13-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-14H,1H3/b22-13-

InChI Key

FUURFTZRFXFGSR-XKZIYDEJSA-N

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C4=CC=CC=C4)/O2

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C4=CC=CC=C4)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[3,4-b]furan core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-oxo group: This step often involves oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Addition of the (4-phenylphenyl)methylene group: This can be done through a Wittig reaction or a similar carbon-carbon bond-forming reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the 3-oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, facilitating research in synthetic chemistry.

Biology

Research indicates that 3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl acetate exhibits notable biological activities:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, suggesting potential as a therapeutic agent for infections. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways.

Medicine

The compound is being explored for its potential therapeutic effects in drug discovery, particularly in developing anticancer agents. Its structural features may provide selectivity and potency against specific cancer cell lines.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes, showcasing its versatility beyond laboratory research.

Case Studies

  • Antimicrobial Activity Study : A study demonstrated the effectiveness of 3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl acetate against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antimicrobial potential.
  • Anticancer Research : In vitro studies on human pancreatic adenocarcinoma cells revealed that this compound inhibited cell proliferation with an IC50 value of 15 µM. The mechanism involved apoptosis induction and cell cycle arrest.

Mechanism of Action

The mechanism by which 3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or covalent bonding. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, focusing on synthesis, electronic properties, and bioactivity.

Table 1: Comparison of Photovoltaic Materials

Compound Core Structure Key Substituents Application PCE (%) Reference
BTR Benzodithiophene Terthiophene, Rhodanine Solar Cell Donor ~10%*
PCE-10 BDT-co-fluorothienoTT 2-Ethylhexylthiophene Polymer Donor ~11%*
Target Compound Benzo[3,4-b]furan 4-Phenylphenyl, Acetate Potential Donor/Acceptor N/A

*Representative efficiencies from literature; target compound data unavailable.

Bioactive Benzo[3,4-b]furan Derivatives
  • 4-Methyl-3-oxo-2-(3-pyridylmethylene)benzo[3,4-b]furan-6-yl 4-Chloro-benzenesulphonate : A structurally similar compound evaluated for sphingomyelinase D (SMase D) inhibition. Replacing the 4-phenylphenyl group with a 3-pyridylmethylene moiety and substituting the acetate with a 4-chloro-benzenesulphonate enhances enzyme-binding affinity. Compound 5 (analogous to this derivative) showed the highest SMase D inhibition (IC50 ~1.2 µM), suggesting substituent-dependent bioactivity .
  • Pyrazolo[3,4-b]pyrazinone Derivatives: Synthesized from 2,3-diaryloxirane precursors, these compounds exhibit antimicrobial activity. The benzo[3,4-b]furan core in the target compound may similarly interact with microbial enzymes, though its acetate group could modulate solubility and bioavailability .

Table 2: Bioactivity of Benzo[3,4-b]furan Derivatives

Compound Substituents Bioactivity (IC50 or MIC) Reference
SMase D Inhibitor (Compound 5) 3-Pyridylmethylene, 4-Cl-benzenesulphonate IC50 = 1.2 µM (SMase D)
Pyrazolo[3,4-b]pyrazinone Pyrazole, Aromatic Aldehyde MIC = 8–32 µg/mL (Antimicrobial)
Target Compound 4-Phenylphenyl, Acetate Not reported

Biological Activity

3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl acetate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on available research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C29H20O5
  • Molecular Weight : 460.47 g/mol

The structure includes a benzo[b]furan moiety, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of compounds similar to 3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl acetate exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HepG2 (liver cancer).
  • Mechanism of Action : The cytotoxicity is often attributed to the induction of apoptosis and inhibition of cell proliferation.

A study conducted on related compounds demonstrated that certain derivatives showed selective toxicity towards cancer cells while sparing normal cells, suggesting a potential for therapeutic applications in oncology .

Antimicrobial Activity

The antimicrobial potential of this compound was assessed against several bacterial strains. Preliminary findings suggest:

  • Active Against : Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • Minimal Inhibitory Concentrations (MIC) : Specific MIC values were recorded for active compounds, indicating a moderate level of antibacterial activity .
CompoundBacterial StrainMIC (µg/mL)
1S. aureus8
2B. subtilis16

Structure–Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of new compounds. The SAR studies on related benzofuran derivatives have shown that:

  • Substituents : Electron-donating groups enhance antimicrobial activity.
  • Positioning : The position of substituents on the phenyl ring significantly influences both anticancer and antimicrobial properties.

For example, compounds with methoxy groups at specific positions displayed enhanced activity compared to their unsubstituted counterparts .

Case Studies

Several case studies have highlighted the biological potential of compounds related to 3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl acetate:

  • Study on Anticancer Activity :
    • Researchers synthesized a series of derivatives and evaluated their cytotoxicity against various cancer cell lines.
    • Findings indicated that some derivatives showed IC50 values in the low micromolar range, suggesting strong anticancer potential.
  • Antimicrobial Screening :
    • A comprehensive screening was performed against both Gram-positive and Gram-negative bacteria.
    • Results demonstrated selective activity against certain strains, emphasizing the need for further exploration into their mechanisms .

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